2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate); 99+% Redox shuttle ANL-RS6
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Description
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate); 99+% Redox shuttle ANL-RS6 is a useful research compound. Its molecular formula is C22H40O8P2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate); 99+% Redox shuttle ANL-RS6 is 494.21984223 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) involves the reaction of 2,5-Di-t-butyl-1,4-dihydroxybenzene with phosphorus oxychloride and triethylamine, followed by reaction with diethyl phosphite and tetraethylammonium iodide.
Starting Materials
2,5-Di-t-butyl-1,4-dihydroxybenzene, Phosphorus oxychloride, Triethylamine, Diethyl phosphite, Tetraethylammonium iodide
Reaction
2,5-Di-t-butyl-1,4-dihydroxybenzene is reacted with phosphorus oxychloride and triethylamine to form 2,5-Di-t-butyl-1,4-dichlorobenzene, 2,5-Di-t-butyl-1,4-dichlorobenzene is then reacted with diethyl phosphite and tetraethylammonium iodide to form 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate)
properties
IUPAC Name |
(2,5-ditert-butyl-4-diethoxyphosphoryloxyphenyl) diethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O8P2/c1-11-25-31(23,26-12-2)29-19-15-18(22(8,9)10)20(16-17(19)21(5,6)7)30-32(24,27-13-3)28-14-4/h15-16H,11-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASHVQGHNWZVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C=C1C(C)(C)C)OP(=O)(OCC)OCC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Ditert-butyl-4-diethoxyphosphoryloxyphenyl) diethyl phosphate |
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